2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Overview
Description
2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (MPT-5C) is an important organic compound that has been studied extensively for its potential applications in the scientific research field. MPT-5C is a heterocyclic compound with a five-membered ring structure, containing a sulfur atom and a carbonyl group. It is a colorless crystalline solid with a molecular weight of 173.2 g/mol and a melting point of 86-88°C. MPT-5C has been studied for its potential use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthesis and Biological Activities : A study described the synthesis of new heterocycles with a thiazole and pyrazoline structure, demonstrating their antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).
Glucosidase Inhibition and Antioxidant Activity : Another research focused on synthesizing benzimidazole derivatives with antioxidant activities and glucosidase inhibition potential, highlighting the compound's therapeutic applications (Özil, Parlak, & Baltaş, 2018).
Antimicrobial Agents Synthesis : Research on the synthesis of 1,2,3-triazolyl pyrazole derivatives revealed their potential as antimicrobial agents with moderate to good anti-oxidant activities (Bhat et al., 2016).
DNA Binding Studies : A study on the synthesis of a DNA minor groove binder using a similar compound highlights its potential in molecular biology and pharmacology (Clark, Kelly, Martin, White, & Lobachevsky, 1998).
Synthesis of Thiazolidinones : Research on the synthesis of 1,2,3-thiadiazole-5-carbaldehydes and their conversion into tetraazapentalenes provides insights into the compound's versatility in chemical synthesis (L'abbé & Frederix, 1990).
Cytotoxic Properties Study : A study on the synthesis of novel quinoline-3-carbaldehyde hydrazones bearing a triazole or benzotriazole moiety showcased their cytotoxic properties against human tumor cell lines (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).
Antibacterial and Antitubercular Activities : A study on the ultrasound-assisted synthesis of novel 2-amino-3-cyanopyridine derivatives bearing 5-imidazopyrazole scaffold revealed their in vitro antibacterial and antitubercular activities (Kalaria, Satasia, Avalani, & Raval, 2014).
Antimicrobial Agent Synthesis : Research on 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives demonstrated their application as antimicrobial agents (Bhatt & Sharma, 2017).
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-11-2-4-12(5-3-11)9-10-6-8(7-13)14-9/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJAFVJUJXMFEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363415 | |
Record name | 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |
CAS RN |
320423-50-5 | |
Record name | 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.